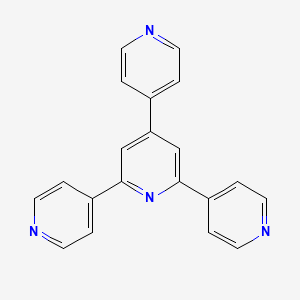

2,4,6-Tris(4-pyridyl)pyridine

描述

Contextualization within Pyridine-Based Ligand Chemistry

Significance of Pyridine (B92270) Derivatives in Coordination Chemistry

Pyridine and its derivatives are fundamental building blocks in coordination chemistry. wikipedia.org As ligands, they are Lewis bases that donate a pair of electrons from the nitrogen atom to a metal center, forming coordination complexes. wikipedia.orgtandfonline.com The versatility of pyridine-based ligands stems from their electronic properties and steric tunability. The electronegative nitrogen atom makes the pyridine ring relatively electron-deficient, which influences its reactivity and coordination behavior. tandfonline.com

The coordination chemistry of pyridine-type ligands is extensive, leading to the incorporation of a wide array of metal ions into functional materials. nih.gov These ligands can form various types of complexes with different geometries, such as octahedral and tetrahedral, depending on the metal ion and reaction conditions. wikipedia.org The ability to modify the pyridine ring with various substituents allows for fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the structure and function of the coordination complexes they form. wikipedia.org

Role of TPP as a Tritopic Ligand

TPP is classified as a tritopic ligand, meaning it possesses three distinct coordination sites. mdpi.com These sites are the nitrogen atoms of the three peripheral 4-pyridyl groups. This multi-topic nature allows TPP to bridge multiple metal centers simultaneously, a crucial characteristic for the construction of higher-order, multidimensional structures. researchgate.netacs.org The rigid and planar geometry of the central pyridine core, combined with the divergent orientation of the three pyridyl arms, makes TPP an excellent candidate for creating well-defined and predictable architectures.

The electron-donating nature of the pyridyl groups facilitates strong binding to metal ions and can stabilize reactive intermediates in catalytic processes. Unlike some other tritopic ligands where the coordination sites are in close proximity, the spatial separation of the pyridyl nitrogen atoms in TPP allows it to span larger distances and connect multiple metal centers in a networked fashion, leading to the formation of complex coordination polymers and frameworks. mdpi.com

Overview of Primary Research Applications

The unique structural features of TPP have led to its extensive use in several key areas of chemical research.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. TPP is a widely employed ligand in the synthesis of MOFs due to its rigid geometry and its ability to act as a three-connected node. rsc.org

Detailed Research Findings:

The use of TPP in MOF synthesis can modulate pore structures. For instance, the incorporation of TPP into the FJU-90 framework was shown to reduce the pore apertures, which in turn enhanced the selectivity for CO₂ over C₂H₂.

Researchers have synthesized a series of isostructural MOFs with the general formula Cu₆(Tripp)₈₃(MF₆)₃·g (where Tripp is TPP and M can be Si, Ti, Ge, Zr, or Sn). In these structures, the TPP ligand helps to form cubic-octahedral cages. rsc.org

In combination with other ligands like polycarboxylic acids, TPP can give rise to diverse Co(II)-based MOFs. These frameworks can exhibit complex 3D networks with porous structures and one-dimensional channels. rsc.org Some of these TPP-based MOFs have been explored as precursors for creating Co, N-codoped porous carbon materials that show promise as electrocatalysts for the oxygen reduction reaction. rsc.org

Coordination Complexes and Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic bridging ligands. The tritopic nature of TPP makes it an ideal building block for creating one-, two-, and three-dimensional coordination polymers. publish.csiro.au

Detailed Research Findings:

The reaction of TPP with different metal salts under various conditions can lead to a variety of coordination polymers with diverse topologies. For example, two isostructural metal-organic materials, Tripp-1-M (where M = Co or Ni), have been synthesized that exhibit a binodal 3,6-connected network topology based on a novel M₇F₁₂²⁺ cluster. researchgate.net

The flexibility of the coordination environment allows for the formation of different structural motifs. For instance, with cobalt(II), TPP can form a 2D cationic framework or a neutral 1D zigzag chain, with both structures exhibiting interesting magnetic properties. mdpi.com

The use of ancillary ligands, such as polycarboxylates, in conjunction with TPP and metal ions allows for the construction of even more complex and unusual 3D frameworks where layers are pillared by the TPP ligands. rsc.org

Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The directional and predictable bonding of TPP with metal ions is heavily utilized in the rational design and self-assembly of complex supramolecular architectures. nih.gov

Detailed Research Findings:

TPP and its derivatives can be used to construct intricate, discrete molecular assemblies. For example, dendritic half-sandwich rhodium carborane trimers have been prepared by complexing a rhodium-carborane precursor with a TPP-analogue, leading to the formation of helical supramolecular assemblies in the solid state. uzh.ch

The principles of supramolecular chemistry are also applied in the formation of coordination polymer gels. While not directly using TPP, related tritopic pyridyl ligands have been shown to form gels, indicating a potential application area for TPP in creating soft materials. sioc-journal.cn

The ability of TPP to direct the assembly of large, cage-like structures has been demonstrated. In one instance, a heteroleptic sandwich-like architecture was formed by reacting a tri-palladium(II) complex with a TPP analogue, 2,4,6-tris(4-pyridyl)-1,3,5-triazine. This highlights the potential of TPP in constructing complex, hollow supramolecular cages.

Catalysis

The application of 2,4,6-Tris(4-pyridyl)pyridine (TPP) in catalysis is primarily linked to its role as a ligand in the formation of coordination complexes and metal-organic frameworks (MOFs). These TPP-based materials can serve as catalysts or catalyst supports for a variety of chemical transformations. The mechanism of action in catalysis often involves the coordination of TPP with metal ions, which can facilitate electron transfer processes and stabilize reactive intermediates.

One significant area of research is the use of TPP-containing MOFs in the photocatalytic reduction of carbon dioxide (CO₂). For instance, the incorporation of TPP into a MOF structure, such as FJU-90, has been shown to enhance the selectivity of CO₂/C₂H₂ separation by reducing the pore apertures of the framework. This demonstrates the potential of TPP to create tailored catalytic environments for specific reactions.

Furthermore, cobalt-based frameworks incorporating TPP have been investigated as catalysts for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. pnas.org While the intrinsic electronic properties of these materials can be tuned by modifying the ancillary ligands, the TPP-based framework (Co4-TPP-OH) has demonstrated significant catalytic activity for OER. pnas.org

The catalytic utility of TPP extends to other reactions as well. For example, TPP and its derivatives have been employed in the synthesis of metal complexes that show catalytic activity in various organic transformations. The rigid and well-defined structure of TPP allows for the creation of active sites with high stability and selectivity.

Materials Science

In the realm of materials science, this compound (TPP) is a prominent ligand for the construction of advanced materials, most notably metal-organic frameworks (MOFs). Its rigid, triangular geometry makes it an excellent candidate for linking metal centers to form robust and porous three-dimensional structures. These TPP-based MOFs often exhibit high thermal and chemical stability.

A key feature of TPP in MOF synthesis is its ability to modulate the pore structure and environment. For example, in the FJU-90 MOF, the incorporation of TPP as a ligand leads to a reduction in the pore size, which in turn enhances the selectivity for gas separation, such as CO₂ over acetylene (B1199291). This tunability is a crucial aspect for designing materials with specific gas storage and separation properties. The desolvated complex of a Cu(I)-TPP MOF has shown selective uptake of CO₂ over N₂ at ambient temperatures. rsc.org

The coordination of TPP with different metal ions leads to a wide variety of framework architectures with diverse properties. For instance, a copper(I) MOF constructed with TPP forms a 4-fold interpenetrating 3D framework with helical channels. rsc.org Such structures can have applications in areas like selective guest uptake and sensing.

Beyond MOFs, TPP is also utilized in the development of other coordination polymers and supramolecular assemblies. Its ability to form stable complexes with various metal ions is a key attribute that is exploited to create materials with tailored electronic, optical, and magnetic properties.

Sensing Applications

The unique structural and coordination properties of this compound (TPP) make it a valuable component in the design of chemical sensors. TPP-based materials, particularly metal-organic frameworks (MOFs), can be engineered to detect specific molecules or ions through various mechanisms, such as luminescence quenching or colorimetric changes.

A notable example is a copper(I)-based MOF synthesized with TPP, which exhibits the ability to sense anions with different geometries. rsc.org The hydrated form of this MOF can act as a host for various anions, and the recognition can be conveniently observed visually. rsc.org This demonstrates the potential for creating TPP-based materials for straightforward and rapid chemical detection.

The sensing mechanism in these materials often relies on the interaction between the analyte and the TPP-metal complex. The coordination of TPP to a metal center can create a specific binding pocket or a responsive framework that changes its properties upon interaction with the target analyte. For instance, the presence of guest molecules within the channels of a TPP-based MOF can be detected through changes in the material's luminescent properties.

Structural Analogs and Comparative Studies

2,4,6-Tris(4-pyridyl)-1,3,5-triazine (TPT)

A significant structural analog of TPP is 2,4,6-Tris(4-pyridyl)-1,3,5-triazine (TPT). This compound is closely related to TPP, with the central pyridine ring being replaced by a 1,3,5-triazine (B166579) ring. This seemingly small change has profound effects on the molecule's electronic properties and coordination behavior.

Structural Differences and Electronic Influences

The primary structural difference between TPP and TPT lies in the central aromatic core. TPP possesses a pyridine ring, while TPT has a triazine ring. The triazine ring in TPT is more electron-deficient than the pyridine ring in TPP due to the presence of three nitrogen atoms. This increased electron deficiency in the central core of TPT influences its coordination behavior and the properties of its metal complexes.

The geometry of the two molecules also differs. While both are generally trigonal, the pyridyl groups in the triazine derivative (TPT) are non-coplanar with the central ring due to lone-pair repulsions, leading to distinct π-π stacking patterns in the solid state. In contrast, TPP tends to have a more planar conformation.

These electronic and structural distinctions lead to differences in the properties of materials derived from these ligands. For example, the electron affinity of TPP is smaller than that of TPT. oup.com This difference is reflected in the charge-transfer bands observed in their respective salts. oup.com

Comparative Coordination Behavior

Both TPP and TPT are versatile ligands capable of coordinating with metal ions in various modes. researchgate.netresearchgate.net They can act as tridentate or bidentate ligands, forming mononuclear or polynuclear complexes and coordination polymers. researchgate.net However, the differences in their electronic nature and steric profiles lead to variations in their coordination preferences and the stability of the resulting complexes.

TPT is often described as a versatile tridentate ligand, readily forming complexes with a wide range of transition metals and lanthanides. smolecule.com Its three pyridyl groups are equally accessible for complexation, which has been extensively exploited in the construction of highly symmetrical MOFs. smolecule.com In some cases, TPT can also act as a ditopic linker. smolecule.com

In contrast, TPP has also been shown to act as a tridentate ligand in the formation of robust MOFs. However, some sources suggest it can also act as a bidentate ligand, which might limit its utility in constructing complex 3D frameworks compared to the typically tridentate coordination of TPT.

The coordination of these ligands with metal ions can lead to frameworks with different properties. For instance, while triazine-based ligands like TPT often form MOFs with larger pores, the higher nitrogen density in TPP-based frameworks can be advantageous for specific applications, such as polysulfide trapping in Li-S batteries. Furthermore, a comparative study on cobalt-based frameworks for the oxygen evolution reaction showed that the TPP-based material (Co4-TPP-OH) exhibited a higher overpotential compared to the TPT-based analog (Co4-TPT-OH), indicating differences in their catalytic activity. pnas.org

Impact on MOF Performance and Pore Structure

The incorporation of this compound as a ligand or a "pore partition agent" in the synthesis of Metal-Organic Frameworks (MOFs) has a profound impact on their performance and pore structure. By strategically introducing TPP into the framework, researchers can precisely modify the internal environment of the MOF, leading to enhanced properties for specific applications.

A significant example of this is the transformation of the MOF FJU-88 into FJU-90a. nih.gov The introduction of the triangular TPP ligand partitions the cylindrical channels of the original FJU-88, resulting in a dramatic reduction of the pore apertures from 12.0 × 9.4 Ų down to 5.4 × 5.1 Ų. nih.gov This fine-tuning of the pore size enhances the MOF's selectivity in gas separation. Specifically, the resulting FJU-90a exhibits a high uptake of acetylene (C₂H₂) while taking up much less carbon dioxide (CO₂), making it a highly effective material for C₂H₂/CO₂ separation. nih.gov

Similarly, the use of TPP as a pore partition agent in the synthesis of the bimetallic Fe/Co-MIL-88(NH₂) MOF leads to the creation of Fe/Co-TPY-MIL-88(NH₂). This modification results in a significant increase in the Brunauer-Emmett-Teller (BET) surface area to 1300 m²/g, which is approximately 16 times greater than the MOF synthesized without TPP. osti.gov This enhancement in porosity and stability, particularly in basic solutions and biofluids, makes the resulting MOF a highly active peroxidase-mimicking material. osti.gov

| MOF Modification with TPP | Original Pore/Channel Size | Modified Pore Aperture | Key Performance Enhancement |

| FJU-88 to FJU-90a | 12.0 × 9.4 Ų | 5.4 × 5.1 Ų | Improved C₂H₂/CO₂ separation |

| Fe/Co-MIL-88(NH₂) to Fe/Co-TPY-MIL-88(NH₂) | Not specified | Not specified | ~16x increase in BET surface area, enhanced stability |

1,3,5-Tri(4-pyridyl)benzene (T4PB)

1,3,5-Tri(4-pyridyl)benzene, also known as T4PB or tpbz, is a structural analogue of TPP where the central pyridine ring is replaced by a benzene (B151609) ring. Its chemical formula is C₂₁H₁₅N₃. This compound is synthesized through methods like the Suzuki coupling reaction, where 1,3,5-tribromobenzene (B165230) reacts with a pyridine derivative in the presence of a palladium catalyst.

Like TPP, T4PB functions as a tritopic ligand, with the nitrogen atoms of the three pyridyl groups available for coordination with metal centers. It is extensively used in the synthesis of MOFs. A key difference arising from its benzene core is that MOFs constructed with T4PB tend to have larger pore volumes compared to those made with TPP. However, this often comes at the cost of lower thermal stability. The selection between TPP and T4PB allows for a degree of control over the resulting MOF's properties, balancing pore size against thermal resilience.

| Ligand | Central Ring | Synthesis Highlight | Impact on MOFs |

| 1,3,5-Tri(4-pyridyl)benzene (T4PB) | Benzene | Suzuki coupling | Forms larger pores, lower thermal stability |

Terpyridine Derivatives (e.g., 4'-(4-pyridyl)-4,2':6',4''-terpyridine)

Terpyridine derivatives represent another important class of pyridyl-based ligands. A notable example is 4'-(4-pyridyl)-4,2':6',4''-terpyridine (pytpy), which has the same molecular formula as TPP (C₂₀H₁₄N₄) but a different connectivity, featuring a central pyridine ring substituted at the 4'-position with a pyridyl group and flanked by two other pyridine rings. This compound is a versatile ligand in coordination chemistry, capable of forming stable complexes with various transition metals. chemimpex.com

The hydrothermal synthesis of MOFs using pytpy with metal ions like zinc(II) and cadmium(II) has been shown to produce a variety of structural architectures. rsc.org Depending on the reaction conditions and the co-ligands used, the resulting frameworks can range from one-dimensional (1D) infinite helical chains to two-dimensional (2D) layers and three-dimensional (3D) polymeric networks. rsc.org For instance, the reaction of pytpy with ZnCl₂ can yield 1D helical chains, while its reaction with other precursors can lead to the formation of more complex 2D and 3D structures. rsc.org Some of these materials exhibit significant thermal stability, with certain frameworks being stable up to 400 °C, and they also show promise for applications in luminescent materials. rsc.org

| Terpyridine Derivative | Molecular Formula | Synthesis Method | Resulting MOF Architectures |

| 4'-(4-pyridyl)-4,2':6',4''-terpyridine (pytpy) | C₂₀H₁₄N₄ | Hydrothermal | 1D helical chains, 2D layers, 3D networks |

Tris(hetaryl)substituted Phosphines (e.g., Tris[2-(4-pyridyl)ethyl]phosphine)

Tris(hetaryl)substituted phosphines are a class of ligands where a central phosphorus atom is bonded to three heterocyclic groups. An example relevant for comparison is Tris[2-(4-pyridyl)ethyl]phosphine. This compound is synthesized through the nucleophilic addition of phosphine (B1218219) (PH₃) to 4-vinylpyridine. mdpi.com

These phosphines are promising polydentate ligands for the design of metal complexes due to the presence of multiple coordination sites with different donor properties (the phosphorus atom and the nitrogen atoms of the pyridyl rings). mdpi.com Conformational analysis of Tris[2-(4-pyridyl)ethyl]phosphine in solution shows that it exists as an equilibrium of mainly non-eclipsed forms. mdpi.comnih.gov The chalcogenide derivatives of these phosphines (oxides, sulfides, selenides) are also of interest. mdpi.com Metal complexes based on pyridylphosphines have shown potential in various applications, including catalysis and materials science. mdpi.com The ethylene (B1197577) bridges between the phosphorus atom and the pyridyl rings provide greater conformational flexibility compared to ligands where the pyridyl groups are directly attached to the central atom.

| Phosphine Ligand | Synthesis Highlight | Key Structural Feature | Primary Application |

| Tris[2-(4-pyridyl)ethyl]phosphine | Nucleophilic addition of PH₃ to 4-vinylpyridine | Flexible ethylene bridges | Design of metal complexes for catalysis and materials science |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4,6-tripyridin-4-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4/c1-7-21-8-2-15(1)18-13-19(16-3-9-22-10-4-16)24-20(14-18)17-5-11-23-12-6-17/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIKQKXWMOIVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NC(=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113919-79-2 | |

| Record name | 2,4,6-Tri(pyridin-4-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2,4,6 Tris 4 Pyridyl Pyridine

Established Synthetic Routes

The established synthetic routes for 2,4,6-Tris(4-pyridyl)pyridine are well-documented, providing reliable methods for its preparation in laboratory settings. These routes can be broadly categorized into cyclization and cross-coupling strategies, each with its own set of advantages and specific reaction conditions.

Cyclization Reactions

Cyclization reactions form the core of one of the primary synthetic strategies for this compound. These reactions involve the construction of the central pyridine (B92270) ring from acyclic precursors.

A prominent method for the synthesis of this compound involves the cyclization reaction of 4-acetylpyridine (B144475) and 4-pyridinecarbaldehyde. researchgate.netescholarship.org This approach is a variation of the Hantzsch pyridine synthesis or related condensation reactions. Under optimized conditions, this reaction can yield the desired product in significant amounts.

A reported procedure involves the reaction of 4-acetylpyridine with 4-pyridinecarbaldehyde in the presence of a base, such as potassium hydroxide (B78521), and a source of ammonia (B1221849). escholarship.org The reaction proceeds through a series of aldol-type condensations and Michael additions, ultimately leading to the formation of the central pyridine ring with the three 4-pyridyl substituents. Optimized protocols have achieved a yield of 56%.

Detailed Research Findings:

A specific synthetic protocol involves adding 4-acetylpyridine to a solution of 4-pyridinecarbaldehyde in ethanol. escholarship.org Potassium hydroxide is then added, followed by aqueous ammonia. escholarship.org The reaction mixture is processed to isolate the this compound product.

Table 1: Synthesis of this compound via Cyclization of 4-acetylpyridine and 4-pyridinecarbaldehyde

| Reactants | Reagents | Solvent | Yield | Reference |

|---|

The Chichibabin pyridine synthesis is a classical method for preparing pyridine rings through the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or an ammonia derivative. researchgate.nettandfonline.comtandfonline.com This protocol has been adapted and improved for the synthesis of 2,4,6-triarylpyridines, which are structurally related to this compound. researchgate.nettandfonline.comtandfonline.com

Improvements to the Chichibabin synthesis often involve the use of a catalyst to enhance the reaction's efficiency and yield. researchgate.nettandfonline.comtandfonline.com A one-pot, three-component coupling of an aryl aldehyde, an acetophenone (B1666503), and ammonium (B1175870) acetate (B1210297) is a common modern variant. researchgate.nettandfonline.comtandfonline.com Various transition metal salts have been investigated as catalysts for this transformation.

Detailed Research Findings:

A study on the synthesis of 2,4,6-triarylpyridines via an improved Chichibabin protocol compared several transition metal chloride catalysts. researchgate.nettandfonline.comtandfonline.com The research identified cobalt(II) chloride hexahydrate as a particularly effective catalyst. researchgate.nettandfonline.comtandfonline.com The optimal conditions were found to be a solvent-free reaction at 110°C for 4 hours with 2.5 mol% of the catalyst. tandfonline.com This method offers several advantages, including high yields, short reaction times, and an easy work-up procedure. tandfonline.comtandfonline.com

Table 2: Comparison of Catalysts in the Improved Chichibabin Synthesis of 2,4,6-Triarylpyridines

| Catalyst | Yield (%) | Reference |

|---|---|---|

| CoCl₂·6H₂O | 90 | tandfonline.com |

| FeCl₃ | Not specified | tandfonline.com |

| NiCl₂·6H₂O | Not specified | tandfonline.com |

| CuCl₂·2H₂O | Not specified | tandfonline.com |

| CdCl₂·H₂O | Not specified | tandfonline.com |

| SbCl₃ | Not specified | tandfonline.com |

| SnCl₂·2H₂O | Not specified | tandfonline.com |

Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by palladium, represent another powerful and versatile strategy for the synthesis of this compound. These methods involve the formation of carbon-carbon bonds between pre-functionalized pyridine rings.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis and has been successfully applied to the preparation of polypyridyl compounds, including this compound. mdpi.com This reaction typically involves the cross-coupling of a pyridylboronic acid with a halogenated pyridine in the presence of a palladium catalyst and a base. mdpi.com For the synthesis of this compound, this could involve the reaction of 4-pyridylboronic acid with a 2,4,6-trihalopyridine or the coupling of a dihalopyridylboronic acid with a halopyridine.

The reaction is valued for its mild conditions and high tolerance for various functional groups. However, the synthesis of bipyridine and related structures can be challenging due to the tendency of the nitrogen-containing products to coordinate with and deactivate the palladium catalyst. mdpi.com

Detailed Research Findings:

The Suzuki-Miyaura coupling of pyridylboronic acids with bromopyridines is often carried out using palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base such as sodium carbonate. mdpi.com However, these conditions can sometimes result in moderate yields and require high catalyst loadings. mdpi.com To address this, various improved catalyst systems and reaction conditions have been developed. For instance, the use of more specialized phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity. nih.gov

Table 3: General Conditions for Suzuki-Miyaura Coupling in Bipyridine Synthesis

| Palladium Catalyst | Ligand | Base | Solvent(s) | Typical Substrates | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/Ethanol/Water | Pyridylboronic acids, Bromopyridines | mdpi.com |

| PdCl₂(dppf) | dppf | K₂CO₃ | Methanol | Pyridylboronic acids, Halopyridines | rsc.org |

The choice of the palladium catalyst is crucial for the success of the Suzuki-Miyaura coupling in the synthesis of this compound and related polypyridines. The catalytic cycle involves the oxidative addition of the palladium(0) species to the halogenated pyridine, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst. nih.gov

The electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald and Fu groups, have been shown to be highly effective in promoting the coupling of challenging substrates, including heteroaryl chlorides. nih.gov These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst deactivation. The use of palladium precatalysts, which are stable and easily handled, can also improve the efficiency and reproducibility of the reaction.

Catalytic Approaches in TPP Synthesis

Catalytic methods are central to the synthesis of TPP and its derivatives, often employing an improved Chichibabin pyridine synthesis protocol. This one-pot, three-component reaction typically involves the condensation of a ketone (like 4-acetylpyridine), an aldehyde (such as 4-pyridinecarbaldehyde), and a nitrogen source, commonly ammonium acetate. The efficiency of this reaction is significantly enhanced by the presence of a catalyst.

Transition Metal Catalysts (e.g., CoCl₂·6H₂O, FeCl₃, NiCl₂·6H₂O)

A range of transition metal salts has been investigated for their catalytic activity in the synthesis of 2,4,6-triarylpyridines, the class of compounds to which TPP belongs. Among these, cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) has been identified as a particularly effective catalyst. tandfonline.comtandfonline.comresearchgate.net Studies comparing various metal chlorides under solvent-free conditions demonstrated that CoCl₂·6H₂O provides superior yields compared to other transition metal salts like iron(III) chloride (FeCl₃), nickel(II) chloride hexahydrate (NiCl₂·6H₂O), and copper(II) chloride dihydrate (CuCl₂·2H₂O). tandfonline.comresearchgate.net

The synthesis generally involves heating a mixture of the aldehyde, ketone, ammonium acetate, and the transition metal catalyst. tandfonline.com For instance, the reaction of benzaldehyde, acetophenone, and ammonium acetate serves as a model for this type of synthesis. tandfonline.com In some variations, FeCl₃ is used not only as an acid catalyst to activate the substrates but also as an oxidant for the dihydropyridine (B1217469) intermediate, with oxygen from the air reoxidizing the reduced iron species, allowing the reaction to proceed with a catalytic amount of the iron salt. d-nb.info Additionally, cobalt has been used in the form of immobilized nanoparticles on magnetic hydrotalcite (Fe₃O₄/HT-Co) to facilitate the reaction under aerobic oxidation conditions. orgchemres.org

Table 1: Comparison of Transition Metal Catalyst Efficiency in 2,4,6-Triarylpyridine Synthesis Reaction Conditions: Benzaldehyde (1 mmol), acetophenone (2 mmol), NH₄OAc (1.5 mmol), catalyst (20 mol%), Solvent-Free, 120°C, 5 h. tandfonline.comresearchgate.net

| Catalyst | Yield (%) | Reference |

|---|---|---|

| CoCl₂·6H₂O | 90 | tandfonline.com, researchgate.net |

| FeCl₃ | 45 | tandfonline.com, researchgate.net |

| NiCl₂·6H₂O | 40 | tandfonline.com, researchgate.net |

| CuCl₂·2H₂O | 35 | tandfonline.com, researchgate.net |

| CdCl₂·H₂O | 30 | tandfonline.com, researchgate.net |

| ZnCl₂ | 25 | tandfonline.com, researchgate.net |

| SbCl₃ | 20 | tandfonline.com, researchgate.net |

| SnCl₂·2H₂O | 15 | tandfonline.com, researchgate.net |

Catalyst Efficiency and Recyclability

A significant advantage of using catalysts like CoCl₂·6H₂O is their potential for recycling and reuse without a substantial loss of activity. tandfonline.com This is a key aspect of green chemistry, reducing waste and cost. After the reaction is complete, the mixture can be cooled and water added to precipitate the solid product. The catalyst, remaining in the aqueous filtrate, can be recovered by evaporating the water and reused in subsequent reaction runs. tandfonline.com Studies have shown that CoCl₂·6H₂O can be recycled for at least four consecutive runs with only a minor decrease in its catalytic performance. tandfonline.comresearchgate.net

Similarly, heterogeneous catalysts, such as cobalt nanoparticles immobilized on magnetic hydrotalcite, offer excellent recyclability. orgchemres.org This nanocatalyst can be easily separated from the reaction mixture using an external magnetic field and has been shown to maintain its catalytic activity for up to five successive runs without a noticeable decrease in performance. orgchemres.org

Table 2: Recyclability of CoCl₂·6H₂O Catalyst in 2,4,6-Triphenylpyridine Synthesis tandfonline.com

| Run | Yield (%) |

|---|---|

| 1 | 89 |

| 2 | 87 |

| 3 | 86 |

| 4 | 85 |

Mechanochemical Synthesis Strategies

Mechanochemistry, which involves using mechanical force to induce chemical reactions, presents a solvent-free and often more efficient alternative to traditional solution-based synthesis. For TPP and related structures, mechanochemical methods like neat grinding and ball-milling have been successfully employed. researchgate.netchula.ac.th

The solid-state synthesis of a poly-[n]-catenane composed of interlocked M₁₂L₈ icosahedral cages was achieved by the neat grinding of 2,4,6-tris-(4-pyridyl)pyridine (TPP) ligand and ZnX₂ (where X = Cl, Br, I). researchgate.net This approach yielded the desired product in a short time (around 15 minutes) and in good quantities (approximately 70-80% yield) without the need for any solvent. researchgate.net Similarly, ball-milling techniques have been developed for the synthesis of various coordination complexes, demonstrating the broad applicability of mechanosynthesis in this field. chula.ac.thrsc.org These strategies are notable for their simplicity, speed, and reduced environmental footprint.

Investigation of Reaction Conditions and Optimization

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction time, and ensuring the sustainability of the synthetic process. Key parameters investigated include the absence of solvent and the effect of temperature.

Solvent-Free Conditions

A major advancement in the synthesis of TPP and its analogues is the development of solvent-free reaction conditions. tandfonline.comtandfonline.comresearchgate.net These methods offer several advantages, including easier work-up, reduced chemical waste, and lower costs. The one-pot condensation reaction using CoCl₂·6H₂O as a catalyst is typically performed by heating the mixture of reactants without any solvent. tandfonline.comtandfonline.com This approach has proven to be highly efficient, yielding the desired products in short reaction times. tandfonline.com

Solvent-free synthesis has also been extended to the creation of complex structures like multi-module metal-organic frameworks (MOFs) using TPP as a ligand. osti.gov This method avoids issues related to the differential solubility of reactants and can prevent the macroscopic phase separation that sometimes occurs in solvent-based systems. osti.gov The mechanochemical approaches discussed previously are also inherently solvent-free. researchgate.net

Temperature Effects

Temperature is a critical variable in the optimization of TPP synthesis. Studies have systematically varied the reaction temperature to find the optimal conditions for yield and reaction time. In the CoCl₂·6H₂O-catalyzed synthesis of 2,4,6-triarylpyridines, the reaction was tested at different temperatures. The best results were achieved at a temperature of 110°C, which, in combination with a 4-hour reaction time and 2.5 mol% of the catalyst, provided the highest yields. tandfonline.comresearchgate.net

Table 3: Effect of Temperature on the Yield of 2,4,6-Triphenylpyridine Reaction Conditions: Benzaldehyde (2 mmol), acetophenone (4 mmol), NH₄OAc (3 mmol), CoCl₂·6H₂O (2.5 mol%), 4 h, solvent-free. tandfonline.com

| Temperature (°C) | Yield (%) |

|---|---|

| Room Temperature | Trace |

| 60 | 40 |

| 80 | 72 |

| 100 | 85 |

| 110 | 89 |

| 120 | 89 |

Reaction Time Optimization

The optimization of reaction time in the synthesis of 2,4,6-trisubstituted pyridines, including this compound, is a crucial step to maximize yield and minimize the formation of byproducts. Various synthetic protocols have been developed, each with a distinct optimal reaction time that is dependent on the specific reaction conditions employed.

In one-pot, three-component synthesis strategies, which are commonly employed for this class of compounds, reaction times can vary significantly. For instance, the use of cobalt(II) chloride hexahydrate as a catalyst in a solvent-free synthesis of 2,4,6-triarylpyridines has been optimized. tandfonline.comtandfonline.com Initial studies with this catalyst system demonstrated that a reaction time of 4 hours at 110°C provided the best yields. tandfonline.comtandfonline.com This highlights a typical optimization process where the reaction is monitored over different time intervals to determine the point at which the formation of the desired product is maximized without significant decomposition or side-product formation.

The choice of catalyst can dramatically influence the required reaction time. The use of highly efficient catalysts, such as cobalt nanoparticles immobilized on magnetic hydrotalcite, has been shown to reduce the necessary reaction time to as little as one hour for the synthesis of 2,4,6-triaryl pyridines. orgchemres.org This demonstrates a significant advantage in terms of process efficiency and energy consumption.

Furthermore, the electronic properties of the starting materials can also affect the optimal reaction time. For example, in the synthesis of 1,5-diketones, which are key intermediates in the preparation of 2,4,6-triaryl pyridines, the reaction time is influenced by the substituents on the aromatic rings of the reactants. acs.org It has been observed that aryl ketones with electron-withdrawing groups react faster, with typical reaction times of 2 to 3 hours, compared to those with electron-donating substituents, which may require 4 to 7 hours to achieve optimal conversion. acs.org

In more traditional approaches, such as the Kröhnke pyridine synthesis, reaction times are often longer. A specific example of a Kröhnke synthesis reports a reaction time of 6 hours at 80°C. chemspider.com Similarly, other one-pot procedures for synthesizing 2,4,6-triarylpyridines have reported reaction times in the range of 5 to 6 hours. researchgate.net

The following table summarizes the findings from various research studies on the optimization of reaction time for the synthesis of 2,4,6-trisubstituted pyridines, providing a comparative overview of different catalytic systems and their corresponding optimal reaction durations.

| Catalyst/Method | Reactants | Optimal Reaction Time | Yield (%) | Reference |

| Cobalt(II) chloride hexahydrate | Benzaldehyde, Acetophenone, Ammonium acetate | 4 hours | 89 | tandfonline.com |

| Fe3O4/HT-Co nanocatalyst | Acetophenone, Benzaldehyde, Ammonium acetate | 1 hour | Not specified | orgchemres.org |

| Kröhnke synthesis | 1-(2-Pyridylacetyl)pyridinium iodide, Methacrolein, Ammonium acetate | 6 hours | 75 | chemspider.com |

| Montmorillonite K10 clay | Benzaldehyde, Acetophenone, Ammonium acetate | 4 hours | Not specified | scirp.org |

| Tetrabutylammonium hydrogen sulphate | Aromatic aldehydes, Acetophenones, Ammonium acetate | 5-6 hours | Good to high | researchgate.net |

| No catalyst (solvent-free) | Triazole pyrazolyl aldehydes, Acetophenones, Ammonium acetate | 6 hours | Moderate to good | bohrium.com |

This interactive table allows for a clear comparison of how different synthetic approaches affect the required reaction time for producing 2,4,6-trisubstituted pyridines.

Coordination Chemistry of 2,4,6 Tris 4 Pyridyl Pyridine

Ligand Characteristics and Coordination Modes

2,4,6-Tris(4-pyridyl)pyridine is a notable organic compound featuring a central pyridine (B92270) ring substituted with three 4-pyridyl groups. This unique arrangement of nitrogen-containing heterocycles bestows upon it distinct coordination properties.

The defining feature of this compound is its potential to act as a tridentate ligand. This means it can bind to a metal center through three of its nitrogen atoms simultaneously. The nitrogen atoms of the three peripheral pyridyl groups are the primary coordination sites. This tridentate nature allows for the formation of stable, chelated structures with a single metal ion or the bridging of multiple metal centers to form larger assemblies.

The nitrogen atoms within the pyridyl groups are electron-donating, which facilitates strong binding to metal ions. The specific orientation of these pyridyl groups, extending from the central pyridine core, makes them readily accessible for coordination. The basicity of these nitrogen atoms plays a crucial role in the stability of the resulting metal complexes. The electronic properties of the pyridyl rings can be further tuned through substitution, which in turn would influence the binding affinity of the ligand for different metal ions.

Metal Ion Complexation

This compound has been shown to form a wide array of complexes with various transition metals. The nature of the metal ion, its preferred coordination number, and the reaction conditions all play a critical role in determining the final structure of the complex.

A significant body of research has focused on the complexation of this compound with a range of transition metals. Studies have documented the formation of complexes with metals such as zinc(II), cobalt(II), nickel(II), copper(I), and silver(I). researchgate.netresearchgate.netrsc.org For example, in a complex with Ag(I), the metal ion was found to be trigonally coordinated by two pyridyl nitrogen atoms and one nitrato oxygen, forming a one-dimensional zigzag chain. researchgate.net In a copper(II) sulfate (B86663) complex, the copper(II) ion is bonded to two pyridyl nitrogen atoms, two sulfate oxygen atoms, and two water oxygen atoms, resulting in an elongated octahedral geometry. researchgate.net The reaction with CuCN leads to a three-dimensional metal-organic framework where copper(I) is trigonally coordinated by one pyridyl nitrogen and two cyanides. researchgate.net Furthermore, the complexation with Co(II) has been explored, leading to the formation of two-dimensional coordination polymers and chain compounds. researchgate.netrsc.org

The following table summarizes some examples of metal complexes formed with this compound and their observed coordination geometries.

| Metal Ion | Ancillary Ligands/Counter-ions | Coordination Geometry of Metal | Resulting Structure | Reference |

| Ag(I) | NO₃⁻ | Trigonal | 1D Zigzag Chain | researchgate.net |

| Cu(II) | SO₄²⁻, H₂O | Elongated Octahedral | 3D Polymeric Structure | researchgate.net |

| Cu(I) | CN⁻ | Trigonal | 3D Honeycomb Architecture | researchgate.net |

| Zn(II) | I⁻, btec⁴⁻ | Distorted Tetrahedral | 2D Coordination Grid | researchgate.net |

| Co(II) | CH₃COO⁻, H₂O | Not specified | 2D Coordination Polymer | researchgate.net |

| Co(II) | HCOO⁻, H₂O | Not specified | Chain Compound | researchgate.net |

| Co(II) | bpt³⁻, btc³⁻, dmdcpy²⁻ | Not specified | 3D Frameworks | rsc.org |

Note: "btec⁴⁻" refers to 1,2,4,5-benzenetetracarboxylate, "bpt³⁻" to biphenyl-3,4',5-tricarboxylate, "btc³⁻" to 1,3,5-benzenetricarboxylate, and "dmdcpy²⁻" to 2,6-dimethyl pyridine-3,5-dicarboxylate.

The versatility of this compound as a ligand allows for the construction of a diverse range of nuclearities in its metal complexes. Depending on the stoichiometry of the reactants and the coordination preferences of the metal ion, monomeric, dimeric, and polynuclear complexes can be synthesized.

Monomeric Complexes: In situations where the ligand chelates to a single metal center and the remaining coordination sites on the metal are occupied by other ligands, monomeric complexes can be formed.

Dimeric Complexes: The bridging capability of the ligand, where two of its pyridyl groups coordinate to two different metal centers, can lead to the formation of discrete dimeric structures.

Polynuclear Complexes: The ability of this compound to act as a multidentate linker is most prominently displayed in the formation of polynuclear complexes, including coordination polymers and metal-organic frameworks (MOFs). academie-sciences.fr In these structures, the ligand systematically connects multiple metal centers, extending the structure in one, two, or three dimensions. For instance, in a Co(II) complex, the ligand contributes to the formation of a two-dimensional hexagonal framework. researchgate.net The use of ancillary ligands, such as various polycarboxylates, in conjunction with this compound and Co(II) has been shown to generate complex 3D frameworks with porous structures. rsc.org

The formation of these extended networks highlights the importance of this compound as a building block in crystal engineering and materials science. The resulting structures can exhibit interesting properties, such as porosity, which can be exploited for applications in gas storage and separation.

Characterization of Coordination Environments (e.g., Octahedral, Tetrahedral, Trigonal-Pyramidal)

The coordination of this compound (TPP) to metal centers can result in a variety of geometries, largely dictated by the metal ion's preferred coordination number, the presence of other ligands and anions, and the reaction conditions. TPP's structure, with three peripheral pyridyl nitrogen atoms and one central pyridine nitrogen, offers multiple potential binding sites.

Research indicates that TPP typically acts as a tridentate ligand, utilizing its three outward-facing pyridyl groups to link metal nodes into robust and porous frameworks. Its inherent rigid and triangular geometry is particularly suited for constructing stable metal-organic frameworks (MOFs). However, some sources suggest it can also act as a bidentate ligand, which may limit its ability to form complex 3D frameworks compared to analogous tridentate ligands like 2,4,6-Tris(4-pyridyl)-1,3,5-triazine (TPT). This variability suggests that the denticity of TPP is flexible and dependent on the specific synthetic system.

While detailed structural reports for a wide range of discrete TPP complexes are not as common as for its triazine analogue, analysis of related structures provides insight into expected coordination environments. For instance, cobalt(II) complexes with the analogous TPT ligand have been shown to adopt distorted octahedral geometries. mdpi.com In these cases, the coordination sphere around the Co(II) ion is completed by other ligands, such as water molecules and formate (B1220265) groups, resulting in N₂O₄ coordination environments. mdpi.com

The coordination environments in TPP-based systems are often complex, extending beyond simple mononuclear species. In certain cobalt and nickel complexes, TPP has been shown to act as a 3-connected node, linking together novel heptanuclear metal clusters (M₇F₁₂²⁺) into binodal 3,6-connected networks.

The following table summarizes coordination environments observed in complexes with TPP and its close structural analogue, TPT.

Influence of Anions on Complex Formation and Structure

Anions play a crucial role in the self-assembly of coordination compounds, and TPP-metal systems are no exception. Their influence extends from direct participation in the primary coordination sphere to directing the secondary and tertiary structure of the resulting framework through various interactions.

Anions can be broadly categorized by their function in the resulting complex:

Coordinating Anions: Anions such as halides (Cl⁻, Br⁻), pseudohalides (NCS⁻, NCSe⁻), and carboxylates can directly bind to the metal center, completing its coordination sphere. rsc.org For example, in manganese complexes with the analogous 2,4,6-tris(2-pyridyl)-triazine ligand, nitrate (B79036) (NO₃⁻) and chloride (Cl⁻) anions are found directly coordinated to the Mn(II) center, influencing the final pentagonal bipyramidal geometry. nih.gov

Non-coordinating/Charge-balancing Anions: Bulky, weakly coordinating anions like perchlorate (B79767) (ClO₄⁻), tetrafluoroborate (B81430) (BF₄⁻), and hexafluorophosphate (B91526) (PF₆⁻) often act as counter-ions to balance the charge of a cationic metal-ligand framework. acs.org

The choice of anion can therefore determine the dimensionality and topology of the resulting structure, leading to the formation of anything from discrete molecules to 1D chains, 2D layers, or 3D frameworks. rsc.org While these principles are well-established in coordination chemistry, specific systematic studies detailing the influence of a wide range of anions on TPP-metal complex formation are limited in the available literature.

Electron Transfer Processes in TPP-Metal Complexes

The electronic properties of this compound allow its metal complexes to participate in electron transfer processes, a feature crucial for applications in catalysis and materials science. The ligand itself can facilitate electron transfer and help stabilize reactive intermediates formed during chemical reactions.

The coordination of TPP to redox-active metal ions can lead to several types of electron transfer phenomena:

Metal-to-Ligand Charge Transfer (MLCT): In this process, an electron is excited from a metal-centered orbital to a ligand-centered orbital. This is a common feature in ruthenium(II) polypyridyl complexes and is responsible for their rich photophysical properties. diva-portal.org

Ligand-to-Metal Charge Transfer (LMCT): This involves the transfer of an electron from a ligand-based orbital to a metal-based orbital. scilit.net

Intervalence Charge Transfer (IVCT): In mixed-valence complexes containing the same metal in two different oxidation states (e.g., Ru(II) and Ru(III)), an electron can be transferred from the more reduced center to the more oxidized one. researchgate.net

While specific studies on electron transfer in TPP complexes are not extensively documented, research on analogous systems provides valuable insights. For example, the related ligand 2,4,6-Tris(4-pyridyl)-1,3,5-triazine (TPT) is known to undergo tunable reduction processes to form stable radical anion species. Furthermore, complexes with other tripyridyl ligands have been shown to generate stable phenoxyl radicals upon oxidation, where the unpaired electron density is significantly delocalized onto the central pyridine ring of the ligand framework. nih.gov This demonstrates the ability of the pyridyl system to stabilize radical species, a key aspect of many catalytic electron transfer cycles. The electron-donating nature of the pyridyl groups in TPP is expected to support similar stabilization of redox-active metal centers and intermediates.

Stability of Coordination Compounds

The stability of coordination compounds is a critical factor for their practical application and can be considered in terms of both thermodynamic and thermal stability.

Thermal Stability refers to the temperature at which a solid-state compound, such as a MOF, begins to decompose. This is a key parameter for applications that may involve elevated temperatures. TPP is noted for its ability to form robust frameworks with high thermal stability, attributed to its rigid geometry. A notable example is the FJU-90 MOF, where the incorporation of TPP as a ligand significantly enhances the thermal decomposition temperature. Thermogravimetric analysis (TGA) is the standard technique for measuring thermal stability.

Several factors are known to influence the thermal stability of coordination polymers and MOFs:

Ligand Rigidity and Connectivity: Rigid ligands like TPP tend to produce more stable frameworks.

Metal-Ligand Bond Strength: This is influenced by the nature of the metal ion (e.g., its hardness) and the donor atoms of the ligand. researchgate.net

Coordinated Solvents: The removal of coordinated solvent molecules upon heating often represents the initial mass loss step in TGA and can sometimes trigger structural changes or decomposition. researchgate.net

The following table presents thermal stability data for a MOF containing TPP and a related framework with a similar ligand for comparison.

Supramolecular Chemistry and Self Assembly with 2,4,6 Tris 4 Pyridyl Pyridine

Design Principles for Supramolecular Architectures

The construction of predictable and stable supramolecular architectures hinges on the strategic design of the molecular components. 2,4,6-Tris(4-pyridyl)pyridine, often abbreviated as TPP, is a prime example of a ligand designed for such purposes. Its key design features include:

Defined Geometry: The central pyridine (B92270) ring, substituted at the 2, 4, and 6 positions with pyridyl groups, provides a rigid and well-defined C3-symmetric core. This predictable geometry is crucial for directing the assembly of components into specific, desired structures.

Multiple Coordination Sites: The nitrogen atoms within the three peripheral pyridyl groups act as excellent coordination sites for metal ions. This allows TPP to function as a multidentate ligand, connecting multiple metal centers to form extended networks.

Directional Bonding: The coordination bonds formed between the pyridyl nitrogen atoms and metal ions are highly directional. This, combined with the rigid geometry of the TPP molecule, allows for precise control over the final architecture of the supramolecular assembly. nih.gov

These design principles enable chemists to use TPP as a "molecular instruction" for the self-assembly of complex structures, moving from simple building blocks to sophisticated, functional materials. researchgate.net

Self-Assembly Processes

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a cornerstone of supramolecular chemistry. This compound readily participates in self-assembly through various methods, leading to a diverse range of supramolecular architectures.

Solution-Phase Self-Assembly

In the solution phase, the self-assembly of TPP with metal salts can be carefully controlled to produce discrete, high-order structures or extended networks. For instance, the reaction of TPP with zinc halides (ZnX₂, where X = Cl, Br, I) in solution leads to the formation of M₁₂L₈ poly-[n]-catenanes, which are complex, interlocked cage-like structures. acs.org The choice of solvent can also play a critical role in directing the assembly process, with aromatic solvents often promoting the formation of crystalline interlocked cages through π–π stacking interactions. nih.gov The process is often reversible, allowing for the exploration of thermodynamic and kinetic products. researchgate.net

Solid-State Self-Assembly (e.g., Mechanochemical Means)

Self-assembly is not limited to the solution phase. Solid-state methods, particularly mechanochemistry, offer a solvent-free and often more rapid route to supramolecular structures. By grinding TPP with metal salts, it is possible to synthesize complex architectures like the M₁₂L₈ poly-[n]-catenanes. nih.govresearchgate.net This method can yield both crystalline and amorphous phases and, in some cases, can selectively produce kinetic products that are not accessible through slower solution-based methods. acs.orgresearchgate.net

Role of Intermolecular Interactions

The formation and stability of supramolecular assemblies involving TPP are governed by a variety of non-covalent interactions:

π-π Stacking: The aromatic rings of the TPP ligand can engage in π-π stacking interactions. These interactions are crucial for stabilizing the packing of molecules in the solid state and can influence the formation of specific architectures, such as the interlocked cages of poly-[n]-catenanes. researchgate.netacs.org The distance between stacked pyridine rings is often in the range of 3.32 Å. acs.org

The interplay of these interactions provides a powerful toolkit for the rational design and construction of complex and functional supramolecular systems.

Formation of Coordination Polymers and Networks

The ability of this compound to act as a bridging ligand between metal centers makes it an excellent candidate for the construction of coordination polymers. These are extended structures where metal ions are linked by organic ligands, forming one-, two-, or three-dimensional networks.

One-Dimensional (1D) Chains

When TPP coordinates to metal centers in a way that propagates the structure in a single direction, one-dimensional (1D) chains are formed. The specific geometry of these chains can vary depending on the coordination environment of the metal ion and the presence of other ligands. For example, zigzag chains have been observed in cobalt(II) complexes with TPP, where two of the three pyridyl groups of the TPP ligand bridge the metal centers. mdpi.com In other instances, TPP can link binuclear or polynuclear metal clusters, creating more complex 1D chains. nih.gov The formation of these 1D structures is a fundamental step towards building more intricate 2D and 3D frameworks.

Below is a table summarizing examples of 1D coordination polymers formed with this compound and related ligands.

| Compound/System | Metal Ion | Ancillary Ligands/Counterions | Resulting 1D Structure | Reference |

| {[CoII(TPT)₂(CHOO)₂(H₂O)₂]}n | Co(II) | Formate (B1220265), Water | Neutral zig-zag chain | mdpi.com |

| [Co(L)Cl₂]n·nEtOH | Co(II) | Chloride, Ethanol | 1D polymeric chains | nih.gov |

| [Co₃(L)₂(OH)(Piv)₅]n | Co(II) | Hydroxide (B78521), Pivalate | 1D polymer of trinuclear units | nih.gov |

| {[Ag(Htpt)(NO₃)]NO₃·4H₂O}n | Ag(I) | Nitrate (B79036), Water | 1D zigzag chain | researchgate.net |

| [Cu₂(Piv)₄(dpe)]n | Cu(II) | Pivalate, dpe | 1D coordination polymer | researchgate.net |

Note: TPT (2,4,6-Tris(4-pyridyl)-1,3,5-triazine) and other polypyridine ligands are included for comparative context in the formation of 1D chains.

Two-Dimensional (2D) Layers and Grids

While the trigonal geometry of TPP is highly conducive to forming three-dimensional structures, its application in generating purely two-dimensional layers and grids is less common but achievable under specific conditions. By carefully selecting metal nodes with particular coordination geometries and reaction conditions, the connectivity of the TPP ligand can be directed within a plane. For instance, the reaction of related tris(pyridyl) ligands with metal centers that favor planar coordination can lead to the formation of 2D double-layered coordination polymers or 2D coordination grids. researchgate.netnih.gov In some cases, 2D sheets are formed which then associate through π-stacking interactions to build up a three-dimensional structure. acs.org The functionalization of the TPP ligand can also direct the dimensionality of the resulting framework; for example, adding a chlorine atom to the pyridyl rings has been shown to favor the formation of 1D coordination polymers over more complex structures. rsc.org

Three-Dimensional (3D) Frameworks

The use of this compound is more prominently featured in the construction of three-dimensional (3D) Metal-Organic Frameworks (MOFs). Its rigid structure and defined coordination vectors make it an excellent component for building porous, crystalline materials.

Research has demonstrated the creation of isostructural MOFs, designated Tripp-1-M (where M = Co or Ni), which exhibit a binodal 3,6-connected pyr network topology. researchgate.net These frameworks are constructed from novel heptanuclear metal clusters (M7F12²⁺) that have 12 potential connection points. The 3-connected TPP ligands double cross-link these clusters, resulting in a robust 3D architecture characterized by two distinct types of double-walled cages. researchgate.net

TPP has also been employed as a "pore partition agent" to modify existing MOF structures. In one study, TPP was introduced during the synthesis of a bimetallic Fe/Co-MIL-88(NH₂) MOF. nih.govosti.gov The TPP molecules occupy and block the open metal sites within the framework's pores. nih.govosti.gov This strategic partitioning results in a highly porous and exceptionally stable MOF, Fe/Co-TPY-MIL-88(NH₂), which shows enhanced stability in various solutions and possesses high peroxidase-mimicking activity. nih.govosti.gov

| Framework Name | Metal(s) | Role of TPP | Key Structural Features / Properties |

| Tripp-1-M | Co, Ni | 3-Connected Ligand | Forms a 3,6-connected pyr network with double-walled cages. researchgate.net |

| Fe/Co-TPY-MIL-88(NH₂) | Fe, Co | Pore Partition Agent | Blocks open metal sites, enhancing porosity and stability. nih.govosti.gov |

Metal-Organic Cages (MOCs)

Beyond extended frameworks, TPP is a critical component in the self-assembly of discrete, cage-like structures known as Metal-Organic Cages (MOCs). These molecules have well-defined internal voids and are of great interest for applications in molecular recognition, separation, and catalysis. nih.govacs.org

Synthesis and Structural Characterization of MOCs

The synthesis of MOCs with TPP typically involves the reaction of the ligand with metal salts that provide specific coordination geometries. A notable example is the formation of large, icosahedral M₁₂L₈ nanocages (where M = metal and L = ligand) through the self-assembly of TPP with zinc halides like ZnCl₂, ZnBr₂, and ZnI₂. nih.govacs.orgnih.govacs.org These complex structures consist of 12 metal ions and 8 TPP ligands. nih.govnih.gov

Structural characterization is crucial to confirm the formation and geometry of these cages. Techniques such as single-crystal X-ray diffraction provide definitive structural information, revealing the precise arrangement of atoms and the interlocked nature of the cages. nih.govnih.gov For related systems, Nuclear Magnetic Resonance (¹H NMR) spectroscopy has been used to follow the evolution of cage formation, with shifts in the proton signals of the ligand indicating its incorporation into a highly symmetric cage structure. polimi.it

Poly-[n]-catenanes and Interlocked Structures

A particularly fascinating outcome of MOC synthesis with TPP is the formation of poly-[n]-catenanes. These are supramolecular chains formed by the mechanical interlocking of multiple MOCs, akin to links in a chain. polimi.it The self-assembly of TPP and zinc halides (ZnX₂) can produce a class of poly-[n]-catenanes composed of interlocked M₁₂L₈ icosahedral nanocages. nih.govacs.orgnih.govacs.org

The formation of these interlocked structures is highly dependent on reaction conditions and the presence of templating molecules. nih.gov Aromatic solvents, for instance, can play a crucial role through π-π interactions with the TPP ligands, guiding the assembly towards the formation of the crystalline, interlocked nanocages. nih.gov The synthesis of these complex, mechanically bonded supramolecules can be achieved not only in solution but also in the solid state through mechanochemical methods like neat grinding (grinding the reactants together without solvent). nih.govacs.org

| Cage/Catenane Structure | Components | Synthesis Method(s) | Key Feature |

| M₁₂L₈ Poly-[n]-catenane | TPP and ZnX₂ (X = Cl, Br, I) | Instant Synthesis, Neat Grinding, Solution Self-Assembly | Chains of mechanically interlocked icosahedral nanocages. nih.govacs.orgnih.govacs.org |

Kinetic Control in MOC Synthesis

Controlling the outcome of self-assembly reactions that can lead to multiple products is a significant challenge. In the synthesis of MOCs and poly-[n]-catenanes from TPP, kinetic control has emerged as a powerful strategy to selectively form a desired product over the thermodynamically most stable one. nih.govnih.gov

An "instant synthesis" method has been successfully employed, where reacting TPP and a metal salt under specific conditions leads to the extremely fast crystallization of the M₁₂L₈ poly-[n]-catenane. nih.govnih.govpolimi.it This rapid formation effectively traps the system in a kinetic product, which can be isolated in high yields as either a crystalline or an amorphous phase. nih.govacs.orgnih.govacs.org This contrasts with slower self-assembly processes (e.g., crystallization over several days), which may lead to a mixture of products or a different, thermodynamically favored structure such as a simple coordination polymer. researchgate.net The ability to use kinetic control, both in solution and in the solid state, allows for the selective and high-yield synthesis of these intricate, interlocked MOCs. nih.govresearchgate.netnih.gov

Applications of 2,4,6 Tris 4 Pyridyl Pyridine in Advanced Materials

Metal-Organic Frameworks (MOFs)

MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The use of TPP and its close structural analogue, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT), as organic linkers has yielded a diverse range of MOFs with notable properties for gas storage, separation, and catalysis.

TPP as a Linker for MOF Construction

The utility of TPP as a linker stems from its defined C3 symmetry and the divergent orientation of its three pyridyl groups, which act as coordination sites. This geometry is highly conducive to forming stable, porous, three-dimensional networks. TPP and TPT can coordinate with a wide variety of metal ions, including cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), and silver (Ag), to generate frameworks with diverse topologies and dimensionalities ranging from 1D chains to complex 3D structures. nih.govresearchgate.netresearchgate.net

For instance, two isostructural MOFs, designated Tripp-1-M (where M = Co or Ni), have been synthesized using TPP. These materials feature a binodal 3,6-connected network topology built from novel heptanuclear metal clusters (M₇F₁₂²⁺) that are cross-linked by the 3-connected TPP ligands. researchgate.net Similarly, the TPT ligand has been used to construct a 3D metal-organic framework with copper(I) cyanide, resulting in an intriguing honeycomb architecture. nih.govresearchgate.net The choice of solvent and metal-to-linker ratio during synthesis can also influence the final structure, allowing for controlled variations in the framework's architecture. csic.es

Modulation of Pore Structures and Apertures

By regulating the solvent system used in the synthesis of a nickel-based MOF with TPT and 1,3,5-benzenetricarboxylic acid, researchers have produced two different structures. rsc.org One is a rigid 3D framework containing two distinct types of cages with small apertures, while the other is a flexible, 3-fold interpenetrated framework. rsc.org Another example is a 1D MOF constructed from copper(II) hexafluoroacetylacetone (B74370) and TPT, where the packing of the polymer chains defines accessible channels perpendicular to the chain axis. csic.es This ability to tune the porous architecture is fundamental to tailoring TPP-based MOFs for specific applications, such as molecular sieving and selective gas adsorption.

Gas Adsorption and Separation Properties

The well-defined pore structures and accessible nitrogen sites within TPP-based MOFs make them promising materials for gas adsorption and separation. mdpi.comsemanticscholar.orgrsc.org The uncoordinated nitrogen atoms of the central pyridine (B92270) ring in TPP (or the triazine ring in TPT) can act as Lewis basic sites, enhancing interactions with acidic gas molecules like carbon dioxide (CO₂). csic.es

A microporous 1D MOF, [Cu(hfa)₂(4-tpt)]n, was shown to have a Brunauer-Emmett-Teller (BET) surface area of 190 m²/g and exhibited significant CO₂ adsorption at 273 K. This enhanced uptake was attributed to the presence of the noncoordinated nitrogen atoms in the triazine linker. csic.es In another study, two porous Ni-MOFs demonstrated distinct sorption properties. A rigid framework (Compound 1) showed selective adsorption of CO₂ due to a molecular sieving effect created by its small pore apertures. rsc.org A second, more flexible framework (Compound 2) displayed a much higher adsorption capacity for CO₂ and n-butane compared to other gases like nitrogen, methane, ethane, and propane. rsc.org

| MOF Designation | Framework Type | Gas | Adsorption Characteristics | Reference |

|---|---|---|---|---|

| [Cu(hfa)₂(4-tpt)]n | 1D Microporous | CO₂ | Significant adsorption at 273 K, enhanced by noncoordinated triazine nitrogens. BET surface area of 190 m²/g. | csic.es |

| {[Ni₃(BTC)₂(TPT)₂/₃(H₂O)₄.₀₈(MeOH)₀.₉₂]·...}n (Compound 1) | 3D Rigid | CO₂ | Selective adsorption due to molecular sieving effect of small cage apertures. | rsc.org |

| {[Ni₃(BTC)₂(TPT)₂(H₂O)₆]·...}n (Compound 2) | 3D Flexible | CO₂, n-C₄H₁₀ | Much higher capacity for CO₂ and n-C₄H₁₀ compared to N₂, CH₄, C₂H₆, and C₃H₈. | rsc.org |

Thermal and Chemical Stability of TPP-Based MOFs

Thermal analysis has shown that many of these complexes are quite stable. For example, a zinc-based MOF, {[Zn(tpt)(btec)₁/₂]·H₂O}n, was found to be thermally stable up to 430 °C. nih.govresearchgate.net Another highly stable MOF, [Co₄(SO₄)₃(F)₃(tpt)₂(tatb)], was synthesized with cubane-type cobalt clusters and TPT. This material exhibited not only excellent thermal stability but also high chemical stability in common solvents and across a wide pH range, remaining intact in acidic or basic solutions from pH 4 to 12. researchgate.net This level of stability is crucial for applications in catalysis or separations that may involve harsh conditions.

| MOF Designation | Metal Center | Thermal Stability | Chemical/pH Stability | Reference |

|---|---|---|---|---|

| {[Zn(tpt)(btec)₁/₂]·H₂O}n | Zinc(II) | Stable up to 430 °C | Not specified | nih.govresearchgate.net |

| [Co₄(SO₄)₃(F)₃(tpt)₂(tatb)] | Cobalt(II) | High thermal stability | Stable in common solvents and aqueous solutions with pH 4-12. | researchgate.net |

| [(Cu(hfa)₂)₂(4-tpt)]n and [Cu(hfa)₂(4-tpt)]n | Copper(II) | Moderate; degrades around 200 °C (473 K) | Not specified | csic.es |

MOF-Based Composites and Mixed-Matrix Membranes

To bridge the gap between laboratory-scale materials and industrial applications, MOFs are often incorporated into larger composite structures or membranes. Mixed-matrix membranes (MMMs) are a prominent example, where MOF particles are dispersed within a polymer matrix. This approach aims to combine the superior separation performance of MOFs with the processability and mechanical robustness of polymers.

While specific examples of TPP-based MOFs in MMMs are not yet widely reported, their inherent properties make them strong candidates for this technology. The high thermal and chemical stability demonstrated by TPP-based MOFs would be advantageous in ensuring the long-term performance of the composite membrane. Furthermore, their tunable pore apertures could be exploited to enhance the selectivity of the membrane for specific gas pairs, such as CO₂/N₂ or CO₂/CH₄. The organic nature of the TPP linker could also promote better compatibility and adhesion with the polymer matrix compared to purely inorganic fillers.

Catalysis

The application of 2,4,6-Tris(4-pyridyl)pyridine in catalysis is primarily associated with its use in forming MOFs that can serve as catalysts or catalyst supports. The well-defined and isolated active sites within the MOF structure can lead to high catalytic activity and selectivity.

A key area of investigation is the use of TPP-containing materials for the photocatalytic reduction of CO₂. By capturing CO₂ molecules within their pores and utilizing light-absorbing components, these MOFs can facilitate the conversion of CO₂ into valuable chemical fuels. In a related application, iron-based MOFs using the TPT linker have been explored for the photocatalytic reduction of Cr(VI), a significant environmental pollutant. researchgate.net

Furthermore, TPT-based MOFs have been used as precursors to create advanced catalytic materials. For example, four different 3D cobalt-based MOFs were synthesized using the TPT ligand. rsc.org One of these MOFs was subsequently pyrolyzed to prepare cobalt and nitrogen co-doped porous carbon materials. These derived materials proved to be highly efficient electrocatalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. rsc.org

TPP-Metal Complexes as Catalysts

The primary catalytic application of TPP stems from its role as a ligand in forming coordination complexes and MOFs with various metal ions. These TPP-based materials can function as either homogeneous or heterogeneous catalysts, or as stable supports for catalytic active sites. The coordination of TPP's pyridyl nitrogen atoms to a metal center is crucial to its catalytic function, as this interaction can facilitate electron transfer processes and stabilize reactive intermediates within a catalytic cycle.

The rigid framework provided by the TPP ligand allows for the creation of well-defined active sites, which can lead to high stability and selectivity in chemical transformations. For instance, metal complexes incorporating TPP and its derivatives have demonstrated catalytic activity in a range of organic reactions. The defined geometry of the ligand helps to control the coordination environment of the metal ion, influencing its reactivity and the stereoselectivity of the catalyzed reaction.

Furthermore, TPP is an essential component in the synthesis of MOFs with tailored catalytic properties. By incorporating TPP into a MOF structure, such as the FJU-90 framework, it is possible to modify the pore environment. This modification can enhance the selectivity for specific substrates, for example, improving the separation of CO₂ over C₂H₂ by reducing the pore apertures. This demonstrates TPP's utility in designing customized catalytic environments for specific chemical processes.

Photocatalytic Reduction (e.g., Carbon Dioxide)

A significant area of research for TPP-based materials is in the photocatalytic reduction of carbon dioxide (CO₂), a process that converts CO₂ into valuable chemical feedstocks or fuels using light energy. TPP-containing MOFs are particularly promising for this application. The general mechanism for CO₂ reduction by metal complexes involves several key steps, beginning with the photoexcitation of the catalyst.

In a typical photocatalytic system involving a metal complex, the process is initiated by the absorption of light, promoting the catalyst to an excited state. This excited species is then reductively quenched by a sacrificial electron donor, generating a one-electron reduced species. mdpi.com This reduced catalyst can then interact with CO₂, activating it for reduction. For many polypyridyl complexes, this activation leads to the formation of a metal-CO₂ adduct. mdpi.com Subsequent electron and proton transfer steps lead to the cleavage of a C-O bond, releasing a product such as carbon monoxide (CO) or formic acid (HCOOH) and regenerating the catalyst for the next cycle. nih.gov

The role of the TPP ligand in this process is multifaceted. Its extended π-system can participate in the initial photoexcitation and help to delocalize the charge in the reduced state of the complex, thereby stabilizing the key reactive intermediates. While detailed mechanistic studies have often focused on other polypyridyl ligands like bipyridine and terpyridine, the fundamental principles apply to TPP-based systems. mdpi.comd-nb.info The rigid and porous nature of TPP-based MOFs can also be advantageous, allowing for the diffusion of CO₂ to the active sites while potentially protecting the catalytic centers from deactivation.

Electrocatalysis (e.g., Oxygen Reduction Reactions)

TPP-based materials have emerged as promising precursors for the synthesis of efficient electrocatalysts, particularly for the oxygen reduction reaction (ORR). The ORR is a critical process in energy conversion technologies like fuel cells and metal-air batteries. While platinum-based materials are the benchmark catalysts for ORR, their high cost and scarcity have driven research toward alternatives. mdpi.com